2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine
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Overview
Description
2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol It is known for its unique structure, which includes a pyridine ring substituted with two 3,3-dimethyl-2-oxobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine typically involves the reaction of 2,5-dibromopyridine with 3,3-dimethyl-2-oxobutyl lithium reagent. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2,5-bis-(3,3-Dimethyl-2-oxobutyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2,5-bis-(3,3-Dimethyl-2-oxobutyl)thiophene: Contains a thiophene ring instead of a pyridine ring.
Uniqueness: 2,5-bis-(3,3-Dimethyl-2-oxobutyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzene and thiophene analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .
Properties
CAS No. |
84960-23-6 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[6-(3,3-dimethyl-2-oxobutyl)pyridin-3-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)14(19)9-12-7-8-13(18-11-12)10-15(20)17(4,5)6/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
IDDGBMSQKWZVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CN=C(C=C1)CC(=O)C(C)(C)C |
Origin of Product |
United States |
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